molecular formula C11H7NO2 B11907672 2-(Furan-2-yl)benzo[d]oxazole CAS No. 881-60-7

2-(Furan-2-yl)benzo[d]oxazole

Katalognummer: B11907672
CAS-Nummer: 881-60-7
Molekulargewicht: 185.18 g/mol
InChI-Schlüssel: OXQATLMDNGJNBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Furan-2-yl)benzo[d]oxazole is a heterocyclic compound that contains both a furan ring and a benzoxazole ring. This compound is of significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities. The presence of both furan and benzoxazole rings in its structure allows it to interact with various biological systems, making it a valuable scaffold for drug development .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)benzo[d]oxazole typically involves the reaction of 2-aminophenol with furan-2-carboxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzoxazole derivative. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Furan-2-yl)benzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(Furan-2-yl)benzo[d]oxazole has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(Furan-2-yl)benzo[d]oxazole involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors through non-covalent interactions, such as hydrogen bonding and π-π stacking. This binding can inhibit the activity of enzymes or modulate receptor functions, leading to its observed biological effects. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Furan-2-yl)benzoxazoline
  • 2-(Furan-2-yl)benzothiazole
  • 2-(Furan-2-yl)benzimidazole

Uniqueness

2-(Furan-2-yl)benzo[d]oxazole is unique due to the presence of both furan and benzoxazole rings, which confer distinct electronic and steric properties. This dual-ring system enhances its ability to interact with a wide range of biological targets, making it a versatile scaffold for drug development. Compared to similar compounds, this compound may exhibit improved pharmacokinetic and pharmacodynamic properties .

Eigenschaften

CAS-Nummer

881-60-7

Molekularformel

C11H7NO2

Molekulargewicht

185.18 g/mol

IUPAC-Name

2-(furan-2-yl)-1,3-benzoxazole

InChI

InChI=1S/C11H7NO2/c1-2-5-9-8(4-1)12-11(14-9)10-6-3-7-13-10/h1-7H

InChI-Schlüssel

OXQATLMDNGJNBH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.